4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid
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Overview
Description
4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the isoquinoline core, followed by the introduction of the chlorophenyl and diethoxy groups. The final step involves the attachment of the benzoic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and specific catalysts
Scientific Research Applications
4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid include other isoquinoline derivatives and benzoic acid derivatives. These compounds share similar structural features but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of the chlorophenyl, diethoxy, and benzoic acid moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H24ClNO5 |
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Molecular Weight |
465.9 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoic acid |
InChI |
InChI=1S/C26H24ClNO5/c1-3-32-22-13-18-14-24(29)28(20-11-7-17(8-12-20)26(30)31)25(16-5-9-19(27)10-6-16)21(18)15-23(22)33-4-2/h5-13,15,25H,3-4,14H2,1-2H3,(H,30,31) |
InChI Key |
ZNVZGOQFEJBDFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)OCC |
Origin of Product |
United States |
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